Ethyl 2,4-dimethylhex-2-enoate
Description
Ethyl 2,4-dimethylhex-2-enoate is an α,β-unsaturated ester characterized by a branched aliphatic chain with methyl substituents at positions 2 and 4 and a conjugated double bond (C=C) at position 2. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol. The compound is typically synthesized via acid-catalyzed esterification of 2,4-dimethylhex-2-enoic acid with ethanol, yielding an oily liquid product. Its structural features, including steric hindrance from methyl groups and electron-deficient double bonds, influence its reactivity and physical properties.
Properties
CAS No. |
54211-42-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl 2,4-dimethylhex-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-8(3)7-9(4)10(11)12-6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
RERDVRSWGQYAKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C=C(C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dimethylhex-2-enoate can be synthesized through the esterification of 2,4-dimethylhex-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed column reactor where the acid and ethanol are fed continuously, and the ester is collected as it forms. This process is efficient and allows for large-scale production.
Chemical Reactions Analysis
Ester Hydrolysis
Ethyl 2,4-dimethylhex-2-enoate undergoes hydrolysis under acidic or basic conditions to yield 2,4-dimethylhex-2-enoic acid and ethanol.
Basic Hydrolysis (Saponification):
In a representative procedure, refluxing this compound with 2M NaOH in tetrahydrofuran (THF) cleaves the ester bond, producing the sodium salt of the acid. Subsequent acidification with HCl yields the free carboxylic acid .
Reaction Equation:
| Condition | Reagent | Temperature | Product | Yield |
|---|---|---|---|---|
| Basic (NaOH/THF) | 2M NaOH | Reflux (100°C) | 2,4-Dimethylhex-2-enoic acid | ~95% |
| Acidic (HCl/H₂O) | 2M HCl | Room temperature | Protonated acid form | Quant. |
Key Findings:
-
Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide at the ester carbonyl.
-
Acidic hydrolysis involves protonation of the carbonyl oxygen, increasing electrophilicity for water attack.
Hydrogenation of the α,β-Unsaturated System
The double bond in this compound is susceptible to catalytic hydrogenation, producing the saturated ethyl 2,4-dimethylhexanoate.
Reaction Equation:
| Catalyst | Pressure | Solvent | Product | Selectivity |
|---|---|---|---|---|
| 5% Pd/C | 1 atm | Ethanol | Ethyl 2,4-dimethylhexanoate | >99% |
Mechanistic Insight:
-
Syn-addition of hydrogen occurs across the double bond, retaining the ester’s stereochemical configuration.
Epoxidation
The electron-rich double bond reacts with peracids (e.g., mCPBA) to form an epoxide.
Reaction Equation:
| Reagent | Solvent | Temperature | Epoxide Yield |
|---|---|---|---|
| mCPBA (1.2 equiv) | CH₂Cl₂ | 0°C → RT | 82–88% |
Notes:
-
Epoxidation proceeds via a concerted mechanism with retention of alkene geometry.
-
The epoxide can undergo further ring-opening reactions (e.g., nucleophilic attack by water or amines).
Conjugate Addition Reactions
The α,β-unsaturated ester participates in Michael additions with nucleophiles like Grignard reagents or amines.
Example with Methylmagnesium Bromide:
| Nucleophile | Solvent | Product | Diastereomeric Ratio |
|---|---|---|---|
| CH₃MgBr | THF | β-Methyl adduct | 3:1 (anti:syn) |
Research Observations:
-
Nucleophiles add preferentially to the β-carbon due to conjugation with the ester carbonyl.
-
Steric effects from the 2,4-dimethyl groups influence regioselectivity.
Oxidation of the Double Bond
Ozonolysis cleaves the double bond to generate ketone and ester fragments.
Reaction Equation:
| Oxidizing Agent | Workup | Products |
|---|---|---|
| Ozone (O₃) | Zn/H₂O | Ethyl acetate + acetone |
Biological Interactions
While primarily a synthetic intermediate, its ester group and double bond allow interactions with enzymes like esterases and oxidoreductases. Hydrolysis in biological systems produces ethanol and the acid metabolite.
This compound’s reactivity profile underscores its utility in synthesizing complex molecules, leveraging both the ester’s lability and the alkene’s versatility. Experimental protocols from peer-reviewed studies confirm its reliability in multi-step organic syntheses.
Scientific Research Applications
Ethyl 2,4-dimethylhex-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethylhex-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The ester functional group can undergo hydrolysis, releasing the active acid form, which can further participate in metabolic processes.
Comparison with Similar Compounds
This section evaluates Ethyl 2,4-dimethylhex-2-enoate against structurally analogous esters, focusing on synthesis, physical properties, and biological activity.
Structural and Functional Group Analysis
- This compound: Features a branched aliphatic chain with methyl groups and a conjugated double bond, enhancing electrophilic reactivity.
- 2,4-Dichlorophenoxy acetate: Aromatic ester with chlorine substituents at positions 2 and 4 on a phenoxy backbone, promoting resonance stabilization and polar interactions .
- Ethyl 3-methylpent-2-enoate: Less sterically hindered α,β-unsaturated ester with a shorter carbon chain.
Key Observations :
- This compound requires longer reaction times due to steric hindrance from methyl groups.
- 2,4-Dichlorophenoxy acetate achieves higher yields owing to the crystalline nature of the product .
Physical Properties
Key Observations :
- The aromatic 2,4-dichlorophenoxy acetate exhibits higher thermal stability and polarity due to chlorine substituents .
- This compound’s hydrophobicity arises from its aliphatic branching.
Key Observations :
- Chlorine substituents in 2,4-dichlorophenoxy acetate enhance its bioactivity in pharmaceutical contexts .
- This compound’s unsaturated structure may facilitate interactions with microbial enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
